molecular formula C17H17NO3 B3173855 4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 950461-36-6

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B3173855
CAS No.: 950461-36-6
M. Wt: 283.32 g/mol
InChI Key: LFLJGHJMUMPWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the condensation of appropriate benzyl and methyl-substituted aniline derivatives with formaldehyde and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazine ring. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives of the oxazine ring. Substitution reactions can introduce various functional groups onto the benzene or oxazine rings .

Scientific Research Applications

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its specific combination of a benzyl group, a methyl group, and a carboxylic acid group attached to the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzyl-3-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-11-21-16-8-7-14(17(19)20)9-15(16)18(12)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLJGHJMUMPWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 3
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 4
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.